N,4-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No.: 2866308-18-9
Cat. No.: VC18043742
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866308-18-9 |
|---|---|
| Molecular Formula | C11H16ClN |
| Molecular Weight | 197.70 g/mol |
| IUPAC Name | N,4-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15N.ClH/c1-8-4-3-5-10-9(8)6-7-11(10)12-2;/h3-5,11-12H,6-7H2,1-2H3;1H |
| Standard InChI Key | UYLHXGZITVGTOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCC(C2=CC=C1)NC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Key Identifiers
N,4-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is defined by the molecular formula C₁₁H₁₆ClN, with the following identifiers :
| Property | Value |
|---|---|
| IUPAC Name | N,4-dimethyl-2,3-dihydro-1H-inden-1-amine; hydrochloride |
| CAS Registry Number | 2866308-18-9 |
| SMILES | CC1=C2CCC(C2=CC=C1)NC.Cl |
| InChIKey | UYLHXGZITVGTOY-UHFFFAOYSA-N |
| PubChem CID | 165999951 |
| European Community (EC) Number | 897-912-1 |
The compound’s structure comprises a partially saturated indene ring substituted with methyl groups at positions 1 (amine) and 4 (aromatic ring), with the amine functionality protonated as a hydrochloride salt .
Stereochemical Considerations
The molecule contains one undefined stereocenter at the amine-bearing carbon (position 1), leading to potential enantiomeric forms. Computational analyses indicate a topological polar surface area of 12 Ų, suggesting moderate membrane permeability . The bicyclic system imposes conformational rigidity, which may influence binding interactions in biological systems.
Computational and Experimental Data
Predicted Physicochemical Properties
PubChem-derived computed properties include :
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 197.0971 Da |
| Monoisotopic Mass | 197.0971 Da |
| Complexity | 155 |
The collision cross-section (CCS) values, predicted via ion mobility spectrometry, range from 134.4 Ų for [M+H]+ to 140.8 Ų for [M+K]+ adducts . These metrics are critical for mass spectrometry-based identification in complex matrices.
Spectroscopic Signatures
Though experimental spectra are unavailable, theoretical analyses predict:
-
¹H NMR: Distinct signals for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and amine protons (δ 2.8–3.5 ppm).
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IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), 2900 cm⁻¹ (C–H), and 1600 cm⁻¹ (C=C aromatic).
| Hazard Class | Category | GHS Code |
|---|---|---|
| Skin Irritation | Category 2 | H315 |
| Eye Irritation | Category 2A | H319 |
| Specific Target Organ Toxicity | Category 3 | H335 |
Precautionary Measures
Recommended handling practices include:
-
Use of nitrile gloves and safety goggles to prevent dermal/ocular exposure.
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Operations conducted in a fume hood to mitigate inhalation risks.
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Storage in airtight containers away from oxidizers and strong acids.
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